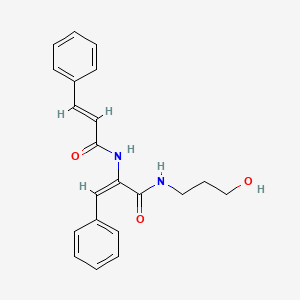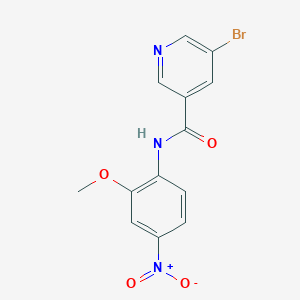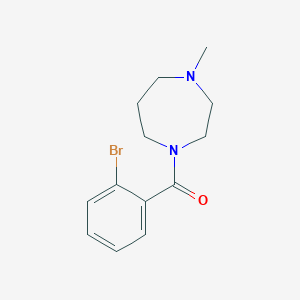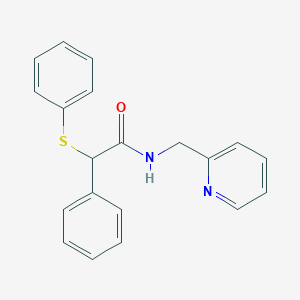
2-phenyl-2-(phenylthio)-N-(2-pyridinylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenyl-2-(phenylthio)-N-(2-pyridinylmethyl)acetamide, also known as PTMAP, is a chemical compound that has been widely studied for its potential applications in scientific research. This molecule is of particular interest due to its unique structure and the various biochemical and physiological effects it has been shown to have.
Mécanisme D'action
The mechanism of action of 2-phenyl-2-(phenylthio)-N-(2-pyridinylmethyl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the body. This molecule has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 2-phenyl-2-(phenylthio)-N-(2-pyridinylmethyl)acetamide has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in various cellular signaling pathways.
Biochemical and physiological effects:
2-phenyl-2-(phenylthio)-N-(2-pyridinylmethyl)acetamide has been shown to have a range of biochemical and physiological effects in the body. This molecule has been shown to have anti-tumor effects, with studies demonstrating that 2-phenyl-2-(phenylthio)-N-(2-pyridinylmethyl)acetamide can inhibit the growth of various cancer cell lines. 2-phenyl-2-(phenylthio)-N-(2-pyridinylmethyl)acetamide has also been shown to have anti-inflammatory effects, with studies demonstrating that this molecule can reduce the production of inflammatory mediators in the body. Additionally, 2-phenyl-2-(phenylthio)-N-(2-pyridinylmethyl)acetamide has been shown to have anti-oxidant effects, with studies demonstrating that this molecule can reduce oxidative stress in cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-phenyl-2-(phenylthio)-N-(2-pyridinylmethyl)acetamide has several advantages for use in laboratory experiments. This molecule is relatively easy to synthesize, and it has been shown to have a range of biological activities that make it useful for a variety of research areas. However, there are also some limitations to the use of 2-phenyl-2-(phenylthio)-N-(2-pyridinylmethyl)acetamide in laboratory experiments. For example, this molecule has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
Orientations Futures
There are several future directions for research on 2-phenyl-2-(phenylthio)-N-(2-pyridinylmethyl)acetamide. One area of interest is the development of 2-phenyl-2-(phenylthio)-N-(2-pyridinylmethyl)acetamide analogs that have improved pharmacokinetic properties and increased efficacy. Another area of interest is the study of 2-phenyl-2-(phenylthio)-N-(2-pyridinylmethyl)acetamide in vivo, to better understand its potential applications in the treatment of various diseases. Finally, there is also interest in the development of 2-phenyl-2-(phenylthio)-N-(2-pyridinylmethyl)acetamide-based drug delivery systems, which could improve the efficacy and specificity of this molecule in the body.
Méthodes De Synthèse
2-phenyl-2-(phenylthio)-N-(2-pyridinylmethyl)acetamide can be synthesized through a multi-step process that involves the reaction of various chemical compounds. One common method involves the reaction of 2-bromoacetophenone with phenylmagnesium bromide to form a ketone intermediate. This intermediate is then reacted with 2-pyridinemethanethiol to form the final product, 2-phenyl-2-(phenylthio)-N-(2-pyridinylmethyl)acetamide.
Applications De Recherche Scientifique
2-phenyl-2-(phenylthio)-N-(2-pyridinylmethyl)acetamide has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuropharmacology, and drug discovery. This molecule has been shown to have a range of biological activities, including anti-tumor, anti-inflammatory, and anti-oxidant effects.
Propriétés
IUPAC Name |
2-phenyl-2-phenylsulfanyl-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS/c23-20(22-15-17-11-7-8-14-21-17)19(16-9-3-1-4-10-16)24-18-12-5-2-6-13-18/h1-14,19H,15H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVGRAJLWVINPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NCC2=CC=CC=N2)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-2-(phenylsulfanyl)-N-(pyridin-2-ylmethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(2-phenylethyl)piperidine](/img/structure/B5184630.png)
![4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide](/img/structure/B5184637.png)
![methyl 2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5184646.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-methylglycinamide](/img/structure/B5184648.png)
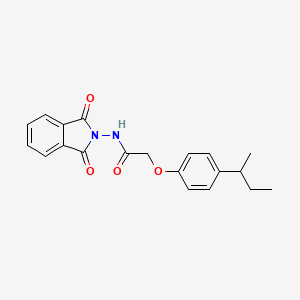
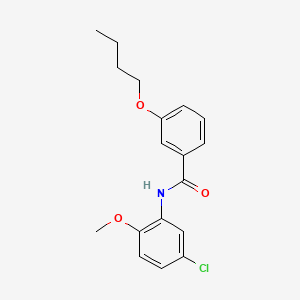
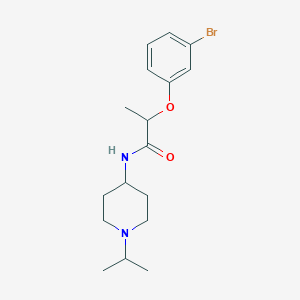
![N-benzyl-N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-1-butanamine](/img/structure/B5184685.png)
![3-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B5184700.png)
![N-(4-chloro-3-nitrophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5184705.png)
